Product packaging for Methyl 4-Bromopicolinate(Cat. No.:CAS No. 29681-42-3)

Methyl 4-Bromopicolinate

Cat. No.: B144560
CAS No.: 29681-42-3
M. Wt: 216.03 g/mol
InChI Key: JZFLATQBIPILFS-UHFFFAOYSA-N
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Description

Contextualization within Picolinate (B1231196) Chemistry

Methyl 4-bromopicolinate belongs to the broader class of compounds known as picolinates. Picolinates are derivatives of picolinic acid (pyridine-2-carboxylic acid). ontosight.ai In coordination chemistry, the picolinate anion acts as a bidentate ligand, meaning it can bind to a metal ion through two separate atoms—the nitrogen of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. ontosight.ai This ability to form stable chelate complexes with metal ions is a defining characteristic of the picolinate family, leading to their use in areas ranging from catalysis to therapeutics. ontosight.ai

A prominent example of a picolinate complex is chromium(III) picolinate, a coordination complex of chromium and picolinic acid, which is widely recognized as a nutritional supplement. drugbank.comwikipedia.org The study of such compounds provides insight into how metal ions interact with biological systems. ontosight.ainih.gov this compound, as a specific picolinate ester, serves as a foundational component for creating more elaborate molecules that can leverage these well-established coordination principles or explore new biological and material applications.

Significance as a Versatile Synthetic Building Block in Research

The utility of this compound in advanced chemical synthesis stems from its distinct reactive sites, which allow for a variety of chemical transformations. It is frequently described by researchers as a crucial building block for producing pharmaceuticals and agrochemicals. chemicalbook.comfishersci.fi

The two primary points of reactivity on the molecule are:

The Bromine Atom: Located at the 4-position of the pyridine ring, the bromine atom is an excellent leaving group. This feature makes it highly suitable for participating in a range of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki and Stille couplings are commonly employed to substitute the bromine atom with various aryl or vinyl groups. nih.gov It can also be displaced through nucleophilic substitution reactions.

The Methyl Ester Group: The ester functional group at the 2-position can be readily modified. It can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrolyzed to the corresponding carboxylic acid under basic conditions. nih.govgoogle.com

These orthogonal reaction possibilities allow chemists to selectively modify different parts of the molecule in a stepwise fashion, providing a powerful strategy for assembling complex target structures.

Below is a table summarizing key reactions involving this compound, showcasing its synthetic versatility.

Reaction TypeReagents/CatalystsProduct TypeResearch Application Example
Suzuki Coupling Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a boronic acidBiaryl compoundsSynthesis of MmpL3 inhibitors for antitubercular research. nih.gov
Stille Coupling Palladium catalyst and an organotin reagentBiaryl compoundsGeneral synthesis of complex medicinal chemistry scaffolds. ambeed.com
Nucleophilic Substitution Amines, thiols, or other nucleophilesSubstituted picolinatesCreation of diverse derivatives for pharmaceutical and agrochemical screening.
Ester Reduction Reducing agents (e.g., NaBH₄, LiAlH₄)Pyridine-2-methanol derivativesIntermediate step in multi-step synthesis pathways. nih.gov

This table is based on data from multiple sources and provides an illustrative overview of the compound's reactivity.

Overview of Key Research Avenues and Future Directions

The versatility of this compound has made it a valuable tool in several key areas of research, most notably in medicinal chemistry for the development of novel therapeutic agents.

Current research avenues include:

Antitubercular Agents: The compound serves as a commercially available starting material for the multi-step synthesis of pyridine-2-methylamine derivatives that act as inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. nih.gov This research directly addresses the need for new drugs to combat tuberculosis.

Urinary Infection Treatment: It is used in the synthesis of biaryl mannoside compounds that function as FimH inhibitors, which represent a novel approach to treating urinary tract infections by preventing bacterial adhesion. chemicalbook.com

Metabolic Regulation: Research into inhibitors for CD38, an enzyme that consumes the essential metabolite NAD+, has utilized this compound as a key intermediate. google.com Modulating CD38 activity is a potential therapeutic strategy for diseases related to aging and metabolism. google.com

The following table details specific research applications for this compound.

Research AreaTarget Molecule/ClassTherapeutic Goal
Infectious Disease MmpL3 InhibitorsTreatment of tuberculosis. nih.gov
Infectious Disease FimH InhibitorsTreatment of urinary tract infections. chemicalbook.com
Metabolic Disorders CD38 InhibitorsTreatment of diseases benefiting from increased NAD+ levels. google.com

Looking forward, the future of this compound in research appears robust. Its proven utility in forming complex heterocyclic systems positions it as a continued asset in drug discovery pipelines. Future research will likely focus on expanding its application in the synthesis of new classes of enzyme inhibitors and receptor modulators. Furthermore, as the principles of materials science and chemistry converge, building blocks like this compound may find new roles in the development of functional organic materials, leveraging the electronic and coordinating properties of the picolinate scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B144560 Methyl 4-Bromopicolinate CAS No. 29681-42-3

Properties

IUPAC Name

methyl 4-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFLATQBIPILFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510923
Record name Methyl 4-bromopyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-42-3
Record name Methyl 4-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromopicolinate
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Advanced Synthetic Methodologies for Methyl 4 Bromopicolinate and Its Precursors

Established Chemical Synthesis Routes

The conventional synthesis of Methyl 4-Bromopicolinate relies on robust and well-documented chemical transformations. These methods are characterized by their reliability and have been fundamental in providing access to this compound for various research and development applications.

Strategic Bromination of Picolinate (B1231196) Ester Derivatives

One of the primary strategies for synthesizing this compound involves the direct bromination of a picolinate ester precursor. This approach hinges on the regioselective introduction of a bromine atom onto the pyridine (B92270) ring. The position of bromination is directed by the electronic properties of the pyridine ring, which is influenced by the ester functionality. Reagents such as N-bromosuccinimide (NBS) are commonly employed for such transformations, often in the presence of a radical initiator or under specific solvent and temperature conditions to achieve the desired 4-position selectivity. acs.org The reaction requires careful control to prevent the formation of other isomers or polybrominated products. The inherent reactivity of the pyridine ring can be modulated by the choice of the ester group and the reaction conditions to favor the formation of the desired 4-bromo isomer.

ReagentConditionsSelectivityReference
N-Bromosuccinimide (NBS)Dichloromethane, Room TempSelective for para-position to Ir-C bond in complexed phenylpyridines acs.org
HBr / H₂O₂Not specifiedUsed for bromination of picolinonitrile derivatives researchgate.net
Bromine (Br₂) / HgONot specifiedDecarboxylative bromination of nicotinic acid acs.org

Directed Functionalization of Pyridine Rings

An alternative and widely used approach involves starting with a pyridine ring that is already brominated at the 4-position. This pre-functionalized precursor is then elaborated to introduce the methyl ester group at the 2-position.

A common method involves the reaction of 4-bromopyridine (B75155) with methyl formate. This transformation typically requires a base, such as sodium carbonate, and heating to facilitate the formylation and subsequent rearrangement and oxidation to the carboxylate, which is then esterified.

Another prominent route starts with 2-methyl-4-bromopyridine. google.com This precursor undergoes oxidation of the methyl group to a carboxylic acid, using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). The resulting 4-bromopicolinic acid is then esterified to yield this compound. A method described in a patent involves the reaction of the intermediate 4-bromopicolinic acid with N-methyl-N-nitrosourea under basic conditions to form the methyl ester, achieving yields reported to be over 60%. google.com

PrecursorKey TransformationReagentsSignificanceReference
4-BromopyridineFormylation/EsterificationMethyl formate, Sodium CarbonateDirect functionalization of a brominated pyridine.
2-Methyl-4-bromopyridineOxidation, then Esterification1. KMnO₄ 2. N-methyl-N-nitrosourea, baseUtilizes an inexpensive starting material; suitable for industrial scale-up. google.com

Innovative Synthetic Approaches and Process Optimization

To meet the demands of scalability, efficiency, and safety, modern synthetic chemistry has driven the development of innovative approaches for the synthesis of this compound. These methods focus on process optimization and enhanced control over the chemical reaction.

Development of Continuous Flow Reactor Methodologies for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates and other fine chemicals. nih.gov For the production of brominated picolinates like this compound, flow reactors offer significant advantages over traditional batch processing. smolecule.comsmolecule.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time by passing reagents through a network of tubes or channels. nih.gov

The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved reaction yields and purity profiles. nih.gov For reactions involving hazardous reagents or unstable intermediates, such as the use of diazomethane (B1218177) (often generated in-situ from precursors like N-methyl-N-nitrosourea) for esterification, flow chemistry provides a safer operating environment by minimizing the volume of hazardous material present at any given time. rsc.org Recent advancements have demonstrated that this methodology can drastically reduce reaction times from hours to minutes while maintaining high yields, making it ideal for the large-scale, efficient production of this compound. smolecule.com

FeatureBenefit in Flow SynthesisRelevance to this compoundReference
Process Control Precise control of temperature, pressure, mixing, and residence time.Improved yield, purity, and consistency between batches. nih.gov
Safety Small reactor volumes minimize the risk of hazardous reactions.Safer handling of potentially exothermic bromination or reactions involving toxic reagents. rsc.org
Scalability Production is scaled by running the system for longer durations.Facilitates seamless transition from laboratory-scale to industrial production. smolecule.comsmolecule.com
Efficiency Reduced reaction times and often higher yields.Faster and more cost-effective synthesis. smolecule.com

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of a specific isomer like this compound from a polyfunctional or polyhalogenated precursor is a significant challenge in synthetic chemistry. Chemo- and regioselective strategies are employed to control reaction outcomes with high precision.

Regioselectivity in the synthesis of substituted pyridines is often governed by the intrinsic electronic properties of the pyridine ring and the directing effects of existing substituents. researchgate.net For instance, in cross-coupling reactions on dihalopyridines, the choice of catalyst and reaction conditions can selectively activate one carbon-halogen bond over another. researchgate.net

In the context of this compound, if one were to start with a di-substituted pyridine, a deep understanding of nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions would be essential. Research has shown that in 2-fluoropyridine (B1216828) systems, nucleophilic substitution can occur selectively at the fluorine-bearing carbon, even in the presence of other electrophilic sites like an ester. acs.org This principle allows for the strategic construction of highly functionalized pyridine rings by controlling the sequence of reactions and exploiting the differential reactivity of various leaving groups. Such advanced strategies enable the rational design of synthetic routes that maximize the yield of the desired this compound isomer while minimizing the formation of unwanted byproducts.

Reactivity and Transformational Chemistry of Methyl 4 Bromopicolinate

Halogen-Mediated Reactivity

The bromine atom at the 4-position of the pyridine (B92270) ring is the primary site of reactivity, enabling a range of substitution and transformation reactions.

Nucleophilic Aromatic Substitution Reactions at the Pyridine Ring (e.g., with amines, thiols)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring of methyl 4-bromopicolinate. In this reaction, a nucleophile replaces the bromine atom. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this process, particularly at the 2- and 4-positions. chemrxiv.orgmasterorganicchemistry.com

With Amines:

The reaction of this compound with various amines allows for the introduction of nitrogen-containing substituents. These reactions are typically carried out in the presence of a base. The resulting aminopicolinates are important intermediates in medicinal chemistry. For instance, the coupling of various amines with halopyridines is a common strategy in drug discovery. chemrxiv.orgsioc-journal.cn

With Thiols:

Similarly, thiols can act as nucleophiles to displace the bromide, forming thioethers. These reactions are often performed in the presence of a base in polar aprotic solvents. beilstein-journals.org The resulting products have applications in various fields, including materials science and pharmaceuticals. The use of thiol nucleophiles in SNAr reactions on halopyridines is a well-established method for synthesizing 2-thiopyridines and their derivatives. chemrxiv.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent/Conditions Product Type
Amines Base (e.g., K2CO3), Solvent (e.g., DMF) 4-Aminopicolinate derivatives
Thiols Base (e.g., K2CO3), Solvent (e.g., DMF) 4-Thiopicolinate derivatives

Radical-Mediated Transformations

While less common than ionic reactions for this specific compound, radical-mediated transformations of bromopyridines are a known class of reactions. These reactions can be initiated by radical initiators or through photoredox catalysis and can lead to a variety of products. For instance, a radical-mediated approach has been used for the trifluoromethylation of bromopyridines. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. mychemblog.comrsc.org In the case of this compound, it is reacted with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mychemblog.comlibretexts.orgdiva-portal.org This reaction is instrumental in synthesizing 4-aryl- and 4-vinylpicolinates, which are precursors to more complex molecules. nih.gov For example, this compound has been coupled with 4-isopropylbenzeneboronic acid using a palladium catalyst to synthesize an intermediate for MmpL3 inhibitors. nih.gov

The general mechanism involves three main steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Key Components of a Typical Suzuki-Miyaura Coupling

Component Example Role
Aryl Halide This compound Electrophile
Organoboron Reagent Phenylboronic acid Nucleophile
Palladium Catalyst Pd(PPh3)4 Catalyst
Base Na2CO3, K2CO3 Activates the organoboron reagent
Solvent Toluene/Water Reaction medium

Other Palladium-Catalyzed Coupling Strategies (e.g., Heck, Sonogashira, Negishi)

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also applicable to this compound.

Heck Reaction: This reaction couples the bromopyridine with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce 4-alkynylpicolinates. wikipedia.orgresearchgate.netdtic.mil This method has been used to synthesize precursors for thermally reactive polymers. researchgate.netdtic.mil

Negishi Coupling: This involves the reaction with an organozinc reagent and a palladium catalyst.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming carbon-heteroatom bonds. scispace.com These reactions are particularly useful for forming C-N, C-O, and C-S bonds. For instance, copper catalysis can be employed for the amination or thiolation of aryl halides. mdpi.comorganic-chemistry.org While palladium catalysis is often preferred, copper-based systems can offer advantages in certain cases, such as for specific substrates or when seeking different reactivity. scispace.com For example, copper-catalyzed trifluoromethylation of methyl 6-bromopicolinate has been shown to proceed in high yield. acs.org

Ester and Pyridine Nitrogen Transformations

The methyl ester and the pyridine nitrogen of this compound offer distinct pathways for chemical modification. The ester group can be hydrolyzed to its corresponding carboxylic acid, which then serves as a handle for further derivatization, or it can be directly converted into other functional groups. Concurrently, the lone pair of electrons on the pyridine nitrogen atom allows for functionalization, most commonly through N-oxidation, which subsequently activates the pyridine ring for further substitutions.

The transformation of the methyl ester group is a fundamental aspect of the reactivity of this compound. This can be achieved through hydrolysis to the parent carboxylic acid or by direct conversion to other derivatives such as amides.

Ester Hydrolysis

The cleavage of the ester bond in this compound to yield 4-bromopicolinic acid is typically accomplished through hydrolysis under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, and an excess of water. libretexts.org The reaction is reversible, meaning it reaches an equilibrium that includes the ester, water, carboxylic acid, and alcohol. libretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : The more common and generally preferred method for hydrolyzing esters is heating them with a dilute alkali, such as sodium hydroxide (B78521) solution. libretexts.org This process, known as saponification, is irreversible and results in the formation of the alcohol (methanol) and the salt of the carboxylic acid (e.g., sodium 4-bromopicolinate). libretexts.orgvvc.edu The resulting alcohol can be easily removed by distillation, and the carboxylate salt can be isolated or acidified in a separate step to obtain the free carboxylic acid. libretexts.org In one documented instance, the hydrolysis of a related bromopicolinate ester to its corresponding carboxylic acid intermediate occurred during the workup phase of a nucleophilic aromatic substitution reaction. atlanchimpharma.com

Table 1: Conditions for Base-Catalyzed Hydrolysis (Saponification)

ReagentConditionsProductAdvantage
Sodium Hydroxide (NaOH)Heat under refluxSodium 4-bromopicolinateIrreversible reaction, easier product separation. libretexts.org

Carboxylic Acid Derivatization

Once formed, 4-bromopicolinic acid is a versatile precursor for a variety of derivatives. A primary application is the formation of amides through coupling with amines.

Amide Formation : The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is central to the synthesis of many biologically active molecules. For example, peptide coupling methods, often employing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and Hydroxybenzotriazole (HOBt), are used to facilitate the formation of the amide bond between the picolinic acid moiety and an amine, such as an amino acid ester. rsc.orgthermofisher.com

Direct Amidation of the Ester : In some synthetic routes, the methyl ester can be directly converted to an amide without prior hydrolysis. Research has shown that the reaction of a fluorinated pyridine methyl ester with aqueous methylamine (B109427) (MeNH₂) in methanol (B129727) can selectively transform the methyl ester into the corresponding N-methyl amide while leaving other parts of the molecule, like a fluoride (B91410) substituent, intact. acs.orgnih.gov This highlights a method for selective functionalization under specific solvent conditions. acs.orgnih.gov

Table 2: Direct Amidation of a Pyridine Methyl Ester

ReagentSolventProductReference
Aqueous Methylamine (MeNH₂)Methanol (MeOH)N-methyl-4-bromopicolinamide acs.orgnih.gov

Reduction to Alcohol : The ester functional group can also undergo reduction. In a multi-step synthesis beginning with this compound, the ester group was reduced to a primary alcohol using sodium borohydride (B1222165) (NaBH₄) after a preceding Suzuki coupling reaction. nih.gov This alcohol was then oxidized to an aldehyde, demonstrating the ester's role as a precursor to other important functional groups. nih.gov

The nitrogen atom in the pyridine ring of this compound is a key site for reactions that modify the properties and reactivity of the entire heterocyclic system.

N-Oxidation : A common and pivotal transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). atlanchimpharma.com The resulting N-oxide exhibits altered electronic properties; the N-O bond can donate electron density into the ring through resonance while the oxygen atom is strongly electron-withdrawing, making the α- and γ-positions of the ring susceptible to nucleophilic attack.

Functionalization of the N-Oxide : The N-oxide intermediate is not typically the final product but a reactive species for further functionalization. For instance, treating the N-oxide of a picolinate (B1231196) with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 6-position of the pyridine ring. atlanchimpharma.com This two-step sequence of N-oxidation followed by chlorination is a classic strategy for introducing substituents at positions that are not easily functionalized directly. atlanchimpharma.com

Table 3: N-Oxidation and Subsequent Functionalization

StepReagentIntermediate/ProductPurposeReference
1m-CPBAThis compound N-oxideActivates the pyridine ring. atlanchimpharma.com
2POCl₃Methyl 6-chloro-4-bromopicolinateIntroduces a substituent at the 6-position. atlanchimpharma.com

Applications of Methyl 4 Bromopicolinate in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediates and Drug Discovery

Methyl 4-bromopicolinate is a significant starting material in medicinal chemistry and drug discovery. smolecule.com Its structure provides reactive sites that are readily modified, making it an important intermediate for synthesizing bioactive compounds and complex pharmaceutical agents. guidechem.comchemicalbook.compharmaoffer.com

Urinary tract infections (UTIs) are among the most common bacterial infections, often caused by uropathogenic Escherichia coli (UPEC). mdpi.com These bacteria initiate infection by using a protein adhesin, FimH, to bind to mannosylated receptors on the surface of bladder epithelial cells. nih.gov This binding is a critical step for colonization and subsequent invasion. nih.gov A promising non-antibiotic strategy to combat UTIs involves the development of FimH inhibitors, which block this initial bacterial adhesion. mdpi.comnih.gov

This compound serves as a key building block in the synthesis of potent FimH inhibitors, specifically biaryl mannosides. guidechem.comchemicalbook.comfishersci.filabfind.co.kr Researchers have developed synthetic routes where the pyridine (B92270) moiety of the picolinate (B1231196) is incorporated into the final inhibitor structure. For example, heterocyclic replacements of the terminal biphenyl (B1667301) ring in mannoside inhibitors have been explored to improve drug-like properties. nih.gov Synthetic pathways have been developed to create a library of heterocyclic mannosides, including pyridyl esters, which have demonstrated excellent activity in inhibiting hemagglutination, a measure of FimH function. nih.gov The use of this compound facilitates the construction of these complex molecules designed to prevent UTIs. chemicalbook.com

In the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis (M.tb), researchers have targeted the essential MmpL3 transporter protein. This compound has been utilized as a starting material in the synthesis of a novel class of pyridine-2-methylamine derivatives that act as MmpL3 inhibitors. nih.gov

The synthesis is a four-step process that begins with a Suzuki coupling reaction between this compound and an appropriate boronic acid, such as 4-isopropylbenzeneboronic acid. nih.gov This is followed by a sequence of reduction and oxidation to yield an aldehyde. The final key step involves reductive amination with various amines to produce a library of pyridine-2-methylamine derivatives. nih.gov

Several of the synthesized compounds have shown remarkable potency against the M.tb H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The table below highlights the potent activity of select compounds from this class. nih.gov

CompoundR¹ GroupR² GroupMIC (μg/mL) against M.tb H37Rv
37 N-8-azaspiro[4.5]decyl4-isopropylbenzyl0.125
62 N-8-azaspiro[4.5]decyl4-biphenyl0.016
63 N-8-azaspiro[4.5]decyl4-biphenyl0.016
64 N-8-azaspiro[4.5]decyl4'-chloro-4-biphenyl0.031
Data sourced from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors. nih.gov

Building Block for Agrochemical Active Ingredients

The utility of this compound extends into the agrochemical sector, where it functions as a common building block for the active ingredients in pesticides and other crop protection products. guidechem.comchemicalbook.com Its pyridine core is a feature found in many biologically active agricultural compounds. researchgate.net The bromine atom and methyl ester group provide convenient handles for synthetic transformations, allowing for the construction of more complex molecules with desired herbicidal, fungicidal, or insecticidal properties. guidechem.comresearchgate.net It is a recognized intermediate in the manufacture of various agrochemicals. chemicalbook.com

Utilization in Specialty Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of a range of specialty chemicals. researchgate.netambeed.com Specialty chemicals are valued for their performance or function, and the unique electronic and structural properties of the substituted pyridine ring in this compound make it a valuable precursor. researchgate.net Its participation in chemical reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the creation of complex and highly functionalized organic molecules for various material science and research applications. guidechem.com

Contributions to Catalysis Research and Catalyst Development

This compound is also used in chemical research, including the field of catalysis. The pyridine nitrogen and ester oxygen atoms can act as coordination sites for metal centers, making it a useful precursor for developing ligands in catalysis.

There is growing interest in using magnetic nanoparticles, such as those made from magnetite (Fe₃O₄), as recoverable catalyst supports. frontiersin.org To be effective, the surfaces of these nanoparticles must be functionalized with molecules that can bind to catalytically active metal species. Pyridine-containing ligands are excellent for this purpose due to the coordinating ability of the nitrogen atom.

This compound serves as a precursor for creating ligands to functionalize such catalytic systems. While research has specifically mentioned the use of related compounds like pyridine-4-carboxylic acid for functionalizing Fe₃O₄ nanoparticles, the structural elements of this compound make it highly suitable for similar applications. smolecule.comsci-hub.red The picolinate framework can be elaborated through reactions at the bromine position (e.g., Sonogashira or Suzuki couplings) to introduce further functionality before or after attachment to a nanoparticle surface. nih.govrsc.org The ester group can also be hydrolyzed to a carboxylic acid, which provides a strong anchor point for binding to the metal oxide surface of the Fe₃O₄ nanoparticles. frontiersin.org This makes this compound a valuable starting material for designing sophisticated, recyclable catalytic systems.

Spectroscopic and Analytical Characterization for Research Purposes

Infrared Spectroscopy (e.g., FTIR, ATR-IR) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For Methyl 4-bromopicolinate, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent of these is the strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the ester group, which is typically observed in the region of 1720-1740 cm⁻¹.

Another significant feature is the C-H stretching vibrations of the methyl group (-OCH₃), which appear around 2964 cm⁻¹. The spectrum also displays characteristic peaks for the aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring. The C-Br stretching vibration is also present but falls at a lower frequency, typically below 1000 cm⁻¹.

Attenuated Total Reflectance (ATR) and Fourier-transform infrared (FTIR) spectra of this compound have been recorded and are available in spectral databases. For instance, spectra obtained using a Bruker Tensor 27 FT-IR instrument are accessible through Bio-Rad Laboratories, providing a reference for researchers. nih.gov This non-destructive technique is invaluable for rapid verification of the compound's identity and can be used to monitor the progress of reactions, for example, by observing the disappearance of the characteristic ester peak during hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals for each of the non-equivalent protons in the molecule. The methyl ester protons (-OCH₃) typically appear as a sharp singlet around 4.0 ppm. The protons on the pyridine ring are observed in the aromatic region (typically 7.0-9.0 ppm) and their specific chemical shifts and coupling patterns are diagnostic of the substitution pattern.

The proton at position 6 of the pyridine ring is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen atom and the ester group. The protons at positions 3 and 5 will also show characteristic shifts and coupling constants, allowing for unambiguous assignment.

Table 1: Representative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃ ~4.0 Singlet N/A

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum, around 164 ppm. The carbon of the methyl group (-OCH₃) resonates at a much higher field, typically around 53 ppm.

The four distinct carbon atoms of the pyridine ring will each give a signal in the aromatic region of the spectrum (120-150 ppm). The carbon atom bonded to the bromine (C4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O ~164.4
Pyridine Ring Carbons ~124.1, 131.9, 139.2, 142.1, 148.7

Note: The specific assignment of pyridine ring carbons requires advanced NMR techniques or comparison with predicted spectra.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound is 216.03 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass (214.95819 Da), which confirms the elemental composition of C₇H₆BrNO₂. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, characteristic fragments would include ions resulting from these losses, as well as the loss of the bromine atom. The analysis of these fragments helps to confirm the structure of the molecule. libretexts.orgchemguide.co.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. This compound is a solid at room temperature, suggesting a crystalline lattice structure that could potentially be analyzed by this technique. sigmaaldrich.com

However, a search of the current scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. While the crystal structures of derivatives and related compounds have been reported, the precise solid-state arrangement of this particular building block remains to be elucidated. Such a study would provide valuable insights into its crystal packing and intermolecular forces, which are governed by the interplay of the pyridine nitrogen, the ester group, and the bromine atom.

Theoretical and Computational Chemistry Studies of Methyl 4 Bromopicolinate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. Such calculations can elucidate key parameters including optimized molecular geometry, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack.

While comprehensive DFT studies focused solely on methyl 4-bromopicolinate are not extensively detailed in the available literature, the principles of such analyses are well-established. For related heterocyclic compounds, DFT calculations at levels like B3LYP/6-311g(d,p) are commonly used to determine optimized structures and molecular frontier orbitals. pku.edu.cn These calculations provide insights into the planarity and rigidity of the molecular backbone, which influences charge transport and intermolecular interactions. scispace.com For a molecule like this compound, DFT would be employed to precisely calculate bond lengths, bond angles, and the dipole moment, offering a quantitative picture of its three-dimensional structure and polarity. This information is foundational for predicting how the molecule will interact with other reagents or biological macromolecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the movement and conformational flexibility of molecules over time. These techniques are critical for understanding how a ligand might adapt its shape to fit into a biological target, such as an enzyme's active site. nih.gov MD simulations can reveal the dynamic behavior of both the small molecule and its protein target, providing a more realistic model of their interaction than a static picture alone. researchgate.net

Specific molecular dynamics simulations for this compound as an isolated compound are not prominently reported in scientific literature. Typically, such simulations are performed on a ligand-receptor complex to assess the stability of the binding pose and the nature of the interactions over a period of nanoseconds. iyte.edu.tr For derivatives of this compound, MD simulations would be used to monitor the stability of the compound within a receptor's binding pocket, calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the system's stability and flexibility. iyte.edu.tr

Predictive Computational Studies for Biological Activity (e.g., cLogP calculations)

For this compound itself, various computational methods are available to predict its lipophilicity, each employing a different algorithm. These predictive models provide a valuable preliminary assessment of the compound's drug-like properties.

Table 1: Predicted Lipophilicity (Log Po/w) of this compound

Calculation MethodPredicted Log Po/w Value
iLOGP1.89
XLOGP31.73
WLOGP1.63
MLOGP1.09
SILICOS-IT1.87
Consensus Log Po/w1.64

Data sourced from a commercial supplier and may not be experimentally verified.

Molecular Docking Studies for Receptor-Ligand Interactions (e.g., binding to MmpL3)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to its protein target. This compound is a key starting material for the synthesis of pyridine-2-methylamine derivatives that have been investigated as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).

MmpL3 is an essential transporter protein in M. tuberculosis, responsible for moving mycolic acid building blocks across the cell membrane, making it a promising target for new anti-tuberculosis drugs. In one study, a derivative synthesized from this compound, compound 21 (a pyridine-2-methylamine derivative), was docked into the active site of MmpL3 (PDB: 6AJJ). The docking study, performed using Schrödinger's Glide-XP module, revealed a favorable binding mode with a docking score of -10.934. The analysis showed that the nitrogen atom of the N-4,4-dimethyl-1,4-azasilyl group formed a crucial hydrogen bond with the residue D645 (at a distance of 2.62 Å), while the pyridine-2-methylamine core engaged in π-π stacking with the Y646 residue. These computational findings provided a structural rationale for the observed biological activity and guided the further optimization of these inhibitors.

Medicinal Chemistry and Biological Activity Research of Methyl 4 Bromopicolinate and Its Derivatives

Investigation of Antimicrobial Properties and Mechanisms of Action

The picolinate (B1231196) scaffold, of which Methyl 4-bromopicolinate is a representative, is a recurring motif in compounds explored for antimicrobial properties. Research has indicated that derivatives incorporating this structure exhibit activity against a range of bacterial pathogens. Modifications of the core picolinate structure are crucial for enhancing potency and specificity.

Efficacy Against Specific Bacterial Strains

While studies focusing directly on this compound are limited, research on structurally related picolinate derivatives provides insight into their potential as antimicrobial agents. For instance, derivatives of the closely related Methyl 3-amino-5-bromopicolinate have demonstrated activity against both Gram-positive and Gram-negative bacteria. Specific modifications to the amino group of this related compound were shown to enhance efficacy against clinically relevant strains such as Staphylococcus aureus and Escherichia coli, suggesting that the picolinate ring system is a viable starting point for developing new antibiotics.

Furthermore, analogs derived from a positional isomer, methyl 5-bromopicolinate, have yielded compounds with notable antibacterial effects. Specifically, fusaric acid analogs synthesized from this starting material, such as 5-(4-butylphenyl) picolinic acid, were effective against Enterococcus faecium and Staphylococcus haemolyticus. researchgate.net These findings underscore the importance of the substituted picolinate framework in achieving antimicrobial activity.

Parent Compound IsomerDerivative ClassActive AgainstReference
Methyl 3-amino-5-bromopicolinateModified Amino DerivativesStaphylococcus aureus, Escherichia coli
Methyl 5-bromopicolinateFusaric Acid AnalogsEnterococcus faecium, Staphylococcus haemolyticus researchgate.net

Exploration of Anticancer Activity and Cellular Inhibition

The pyridine (B92270) core of this compound is a key feature in numerous potent anticancer agents. Its derivatives have been extensively investigated for their ability to inhibit cancer cell growth through various mechanisms, including the disruption of critical signaling pathways and the induction of programmed cell death.

Mechanisms of Cancer Cell Proliferation Inhibition

Derivatives of picolinamide (B142947), which can be synthesized from this compound, have shown significant anticancer effects by targeting key processes in cancer progression. One prominent mechanism is the induction of apoptosis (programmed cell death) and necrosis. For example, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives was developed, and the lead compound, 5q , was found to effectively induce apoptosis and necrosis in colon carcinoma cells in vivo. mdpi.com

Another key mechanism is cell cycle arrest. Picolinamide derivatives bearing a (thio)urea moiety have been synthesized and evaluated for their cytotoxic effects. Compound 9a was observed to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells, thereby halting cell division and proliferation. nih.gov Furthermore, certain pyridine-based compounds derived from this structural class can induce autophagy, a cellular self-degradation process, which can lead to cancer cell death. acs.org

Interactions with Critical Cellular Enzymes or Receptors

A primary strategy in modern cancer therapy is the inhibition of specific enzymes that drive tumor growth. Picolinamide derivatives have been successfully designed as potent kinase inhibitors.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Picolinamide derivatives have been developed as effective VEGFR-2 inhibitors. nih.govarabjchem.org In one study, compound 9a emerged as a highly potent inhibitor with an IC₅₀ value of 27 nM against VEGFR-2, surpassing the reference drug sorafenib. nih.gov

PIM-1 Kinase Inhibition: PIM-1 kinase is a serine/threonine kinase that is overexpressed in many human cancers and promotes cell survival and proliferation. It is a key therapeutic target. ecronicon.net Pyridine-based compounds have been designed to target this enzyme, with compound 12 from one study showing a potent PIM-1 inhibitory capability with an IC₅₀ of 14.3 nM, making it a promising lead for treating breast cancer. acs.org

Multi-kinase Inhibition: Some derivatives exhibit a broader inhibitory profile. Compound 7h , a picolinamide derivative, not only inhibited VEGFR-2 but also showed enhanced potency against other critical cancer-related kinases such as EGFR, HER-2, c-MET, and MER. nih.gov This multi-targeted approach can be particularly effective in overcoming drug resistance.

Derivative CompoundCancer Cell Line(s)Mechanism/TargetIC₅₀Reference
5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative)HepG2, HCT116Induction of apoptosis and necrosisLow micromolar mdpi.com
7h (Picolinamide derivative)A549, Panc-1, OVCAR-3, HT29, 786-OVEGFR-2, EGFR, HER-2, c-MET, MER inhibitor87 nM (VEGFR-2) nih.gov
9a (Picolinamide derivative)A549VEGFR-2 inhibitor, G2/M cell cycle arrest27 nM (VEGFR-2) nih.gov
12 (Pyridine-based derivative)MCF-7PIM-1 kinase inhibitor14.3 nM (PIM-1) acs.org

Research into Antitubercular Agents and Mycobacterial Targets

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, requires a continuous pipeline of new drugs to combat resistance. This compound has proven to be a valuable starting material for the synthesis of potent antitubercular agents. nih.gov

A significant breakthrough has been the development of pyridine-2-methylamine derivatives designed to inhibit Mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential inner membrane transporter responsible for exporting mycolic acids, which are fundamental components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.

Researchers have used commercially available this compound as a key building block to synthesize a large library of these MmpL3 inhibitors. Through a multi-step synthesis involving a Suzuki coupling reaction, a series of pyridine-2-methylamine derivatives were created and tested for their activity against the M. tuberculosis H37Rv strain. nih.gov Several of these compounds exhibited outstanding potency, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. Compound 62 was identified as particularly potent, with an MIC of 0.016 µg/mL against the H37Rv strain and strong activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. nih.gov

CompoundTargetMIC against M. tuberculosis H37Rv (µg/mL)Reference
21 (Pyridine-2-methylamine-4-aryl)MmpL30.5 nih.gov
25 (Pyridine-3-methylamine-5-aryl)MmpL31 nih.gov
30 (Oxazole-2-aryl-4-methylamine)MmpL30.5 nih.gov
37 (N-8-azaspiro[4.5] decyl derivative)MmpL30.125 nih.gov
62 (N-8-azaspiro arabjchem.orgsmolecule.com decyl and 4-biphenyl derivative)MmpL30.016 nih.gov
63 (N-8-azaspiro arabjchem.orgsmolecule.com decyl and 4-biphenyl derivative)MmpL30.016 nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. Such studies guide the optimization of lead compounds to enhance potency and reduce toxicity.

In the context of the antitubercular pyridine-2-methylamine derivatives synthesized from this compound, extensive SAR studies were conducted. nih.gov These studies revealed several key trends:

Influence of the R¹ Substituent: The choice of the N-heterocycle at the R¹ position was critical for activity. The antitubercular potency of derivatives containing a 4,4-dimethyl-1,4-azasilyl group was significantly better than those with a 4,4-dimethylpiperidinyl group. This is likely due to the former's ability to form a crucial hydrogen bond with the amino acid residue D645 in the MmpL3 binding pocket. nih.gov Bulky groups like N-8-azaspiro[4,5]decyl further increased activity, suggesting they could insert deeper into a hydrophobic pocket of the enzyme. nih.gov

Influence of the R² Substituent: At the R² position on the aryl ring, substituents that could occupy a hydrophobic pocket (S2) improved activity. For example, adding an isopropyl group generally resulted in more potent compounds compared to those with a simple hydrogen atom. nih.gov

Lipophilicity: A positive correlation was observed between the lipophilicity (measured as cLogP) of the compounds and their antitubercular activity. Higher lipophilicity likely enhances the permeability of the compounds across the complex mycobacterial cell membrane, allowing them to reach their MmpL3 target more effectively. nih.gov

Similarly, in anticancer research, SAR studies on picolinamide derivatives have provided valuable data. For example, in the development of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, replacing the amide linkage with a urea (B33335) linkage and varying the substituents on the terminal phenyl ring led to a range of activities, allowing researchers to identify the most potent structures, such as compound 5q . mdpi.com These systematic modifications are essential for fine-tuning the interaction between the drug molecule and its biological target.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Methyl 4-Bromopicolinate?

Methodological Answer:
Synthesis typically involves bromination of methyl picolinate derivatives under controlled conditions. A detailed protocol should include:

  • Reaction Setup : Use anhydrous solvents (e.g., DMF or THF) and a brominating agent (e.g., NBS or Br₂) at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
  • Characterization :
    • NMR (¹H/¹³C): Confirm substitution pattern (e.g., bromine at C4, methyl ester at C2) .
    • HPLC/GC-MS : Verify purity (>95%) .
    • Melting Point : Compare with literature values to confirm identity .

Basic: What key spectral data are critical for confirming the identity of this compound?

Methodological Answer:
Focus on cross-validating spectral

  • ¹H NMR : Look for a singlet (~3.9 ppm) for the methyl ester and aromatic protons (e.g., H3 and H5 as doublets due to bromine’s deshielding effect) .
  • ¹³C NMR : Peaks for C=O (~165 ppm), C-Br (~115 ppm), and aromatic carbons .
  • IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .
  • Mass Spec : Molecular ion peak at m/z 215/217 (Br isotope pattern) .

Basic: How is this compound commonly utilized in academic research?

Methodological Answer:
Primarily as a precursor in:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings to synthesize biaryl systems (e.g., for pharmaceutical intermediates) .
  • Heterocyclic Functionalization : Introducing substituents at C4 for ligand design in catalysis .
  • Photophysical Studies : As a brominated aromatic scaffold for tuning electronic properties .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood due to volatile solvents during synthesis .
  • Waste Disposal : Halogenated waste containers for brominated byproducts .

Advanced: How can researchers optimize reaction conditions for this compound synthesis to improve yield?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for side reactions) .
  • In Situ Monitoring : Use TLC or ReactIR to track intermediate formation and adjust stoichiometry .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining >90% yield .

Advanced: How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

  • Cross-Validation : Compare with DFT-calculated NMR shifts (software: Gaussian, ORCA) .
  • Decoupling Experiments : Confirm coupling patterns in 2D NMR (COSY, HSQC) .
  • Alternative Techniques : X-ray crystallography for unambiguous structural confirmation .

Advanced: What strategies are effective for designing this compound as a precursor in multi-step syntheses?

Methodological Answer:

  • Retrosynthetic Analysis : Identify key bond disconnections (e.g., ester hydrolysis or C-Br activation) .
  • Protecting Groups : Temporarily mask reactive sites (e.g., ester reduction to alcohol for subsequent functionalization) .
  • Scalability Testing : Pilot reactions at 1–10 mmol scale to assess practicality .

Advanced: How can computational modeling enhance the application of this compound in catalysis?

Methodological Answer:

  • DFT Calculations : Predict electronic effects of substituents on reaction pathways (software: Gaussian, VASP) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock .
  • SAR Analysis : Correlate structural modifications (e.g., bromine position) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.